N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide
Description
The exact mass of the compound this compound is 341.12880293 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-12-3-2-4-15(9-12)25-11-17(24)19-10-16-20-21-22-23(16)14-7-5-13(18)6-8-14/h2-9H,10-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDSJFPMTXTXNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide (CAS# 946360-91-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 341.34 g/mol. The compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids, potentially enhancing its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 946360-91-4 |
| Molecular Formula | C17H16FN5O2 |
| Molecular Weight | 341.34 g/mol |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The tetrazole moiety is introduced through cyclization reactions that may involve hydrazine derivatives and various electrophiles.
Antidiabetic Potential
Recent studies have highlighted the potential of tetrazole-containing compounds as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. For example, compounds similar to this compound have shown promising PTP1B inhibitory activity with IC50 values in the low micromolar range (e.g., NM-03 with an IC50 of 4.48 µM) . This suggests that the compound could be developed for diabetes treatment by enhancing insulin sensitivity.
Anticancer Activity
The anticancer properties of related tetrazole derivatives have been explored extensively. For instance, ZQL-4c, another derivative featuring a similar structure, demonstrated significant inhibition of breast cancer cell proliferation and induced apoptosis via oxidative stress mechanisms . The mechanism involves the suppression of the Notch-AKT signaling pathway, which is critical in cancer cell survival.
The biological activity of this compound is hypothesized to involve:
- Binding Affinity : The tetrazole ring enhances binding to target proteins by mimicking natural substrates.
- Enzyme Inhibition : Compounds like NM-03 inhibit PTP1B by binding to its active site, thereby modulating insulin signaling pathways.
Case Study 1: PTP1B Inhibition
In a study evaluating various tetrazole derivatives for their PTP1B inhibitory activity, this compound was among those tested. Results indicated a significant reduction in enzyme activity compared to controls.
Case Study 2: Anticancer Activity
A comparative study on the anticancer effects of several tetrazole derivatives revealed that those with similar structural motifs to this compound exhibited potent cytotoxic effects against various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
